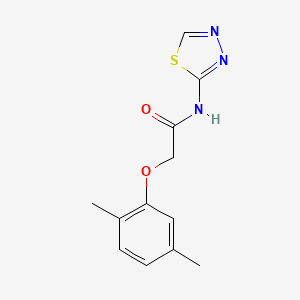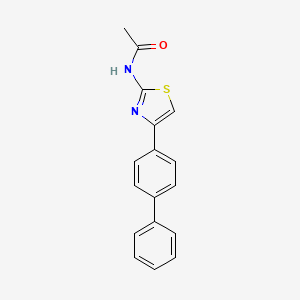
2,3,5-Trimethylphenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate est un composé chimique appartenant à la classe des dérivés de la morpholine. Les dérivés de la morpholine sont connus pour leur large éventail d'applications dans les domaines pharmaceutique, agrochimique et de la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate implique généralement la réaction du 2,3,5-triméthylphénol avec l'acide morpholine-4-carboxylique. La réaction est réalisée dans des conditions spécifiques pour garantir un rendement et une pureté élevés. La réaction est généralement catalysée par une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter l'efficacité du processus. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie garantit que le produit final répond aux spécifications requises pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action du 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour moduler le pH lysosomal, ce qui peut affecter divers processus cellulaires. Il agit comme un transporteur d'anions, facilitant le mouvement des ions chlorure à travers les membranes cellulaires, perturbant ainsi l'homéostasie du pH lysosomal et inactivant les enzymes lysosomales .
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate lysosomal pH, which can affect various cellular processes. It acts as an anion transporter, facilitating the movement of chloride ions across cellular membranes, thereby disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes .
Comparaison Avec Des Composés Similaires
Le 4-(2,3,5-triméthylphényl)morpholine-4-carboxylate peut être comparé à d'autres dérivés de la morpholine tels que :
Phénylmorpholine-4-carboxylate : Structure similaire mais sans les groupes triméthyle, ce qui peut affecter sa réactivité et ses applications.
tert-Butylmorpholine-4-carboxylate : Contient un groupe tert-butyle au lieu du groupe triméthylphényle, ce qui conduit à des propriétés chimiques et des utilisations différentes
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(2,3,5-trimethylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(2)12(3)13(9-10)18-14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 |
Clé InChI |
VJJJVHDORAPSRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12129743.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)


![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)

![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)
![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)
